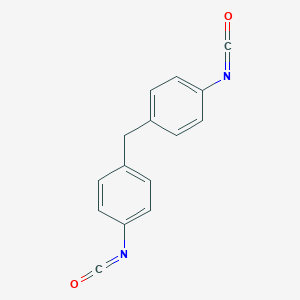

4,4'-Diphenylmethane diisocyanate

Numéro de catalogue B179448

Poids moléculaire: 250.25 g/mol

Clé InChI: UPMLOUAZCHDJJD-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US08481621B2

Procedure details

Examples of suitable isocyanates include, but are not limited to, the following: trimethylene diisocyanates; tetramethylene diisocyanates; pentamethylene diisocyanates; hexamethylene diisocyanates; ethylene diisocyanates; diethylidene diisocyanates; propylene diisocyanates; butylene diisocyanates; bitolylene diisocyanates; tolidine isocyanates; isophorone diisocyanates; dimeryl diisocyanates; dodecane-1,12-diisocyanates; 1,10-decamethylene diisocyanates; cyclohexylene-1,2-diisocyanates; 1-chlorobenzene-2,4-diisocyanates; furfurylidene diisocyanates; 2,4,4-trimethyl hexamethylene diisocyanates; 2,2,4-trimethyl hexamethylene diisocyanates; dodecamethylene diisocyanates; 1,3-cyclopentane diisocyanates; 1,3-cyclohexane diisocyanates; 1,3-cyclobutane diisocyanates; 1,4-cyclohexane diisocyanates; 4,4′-methylenebis(cyclohexyl isocyanates); 4,4′-methylenebis(phenyl isocyanates); 1-methyl-2,4-cyclohexane diisocyanates; 1-methyl-2,6-cyclohexane diisocyanates; 1,3-bis (isocyanato-methyl)cyclohexanes; 1,6-diisocyanato-2,2,4,4-tetra-methylhexanes; 1,6-diisocyanato-2,4,4-tetra-trimethylhexanes; trans-cyclohexane-1,4-diisocyanates; 3-isocyanato-methyl-3,5,5-trimethylcyclohexyl isocyanates; 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethylcyclohexanes; cyclohexyl isocyanates; dicyclohexylmethane 4,4′-diisocyanates; 1,4-bis(isocyanatomethyl)cyclohexanes; m-phenylene diisocyanate; m-xylylene diisocyanate; m-tetramethylxylylene diisocyanates; p-phenylene diisocyanate; p,p′-biphenyl diisocyanates; 3,3′-dimethyl-4,4′-biphenylene diisocyanates; 3,3′-dimethoxy-4,4′-biphenylene diisocyanates; 3,3′-diphenyl-4,4′-biphenylene diisocyanates; 4,4′-biphenylene diisocyanates; 3,3′-dichloro-4,4′-biphenylene diisocyanates; 1,5-naphthalene diisocyanates; 4-chloro-1,3-phenylene diisocyanates; 1,5-tetrahydronaphthalene diisocyanates; meta-xylene diisocyanates; 1,3-xylene diisocyanate; 2, 4 or 2,6-toluene diisocyanates; 2,4′-diphenylmethane diisocyanates; 2,4-chlorophenylene diisocyanates; p,p′-perhydrodiphenylmethane-2,4′-diisocyanate; perhydrodiphenylmethane-4,4′-diisocyanate; hexahydrophenylene-1,3-diisocyanate; hexahydrophenylene-1,4-diisocyanate; 4,4′-diphenylmethane diisocyanates; p,p′-diphenylmethane diisocyanate; 2,4-tolylene diisocyanates; 2,6-tolylene diisocyanates; 2,2-diphenylpropane-4,4′-diisocyanate; 4,4′-toluidine diisocyanates; dianisidine diisocyanates; 4,4′-diphenyl ether diisocyanates; 1,3-xylylene diisocyanates; 1,4-naphthylene diisocyanates; azobenzene-4,4′-diisocyanates; diphenyl sulfone-4,4′-diisocyanates; triphenylmethane 4,4′,4″-triisocyanates; isocyanatoethyl methacrylates; 3-isopropenyl-α,α-dimethylbenzyl-isocyanates; dichlorohexamethylene diisocyanates; ω,ω′-diisocyanato-1,4-diethylbenzenes; polymethylene polyphenylene polyisocyanates; polybutylene diisocyanates; arylaliphatic diisocyanates such as perchlorinated aryl polyisocyanates; polyphenylpolymethylene polyisocyanates obtained by aniline formaldehyde condensation followed by phosgenation; m- and p-isocyanatophenyl-sulphonyl isocyanates; and isocyanurate-, carbodiimide and biuret modified compounds of the above polyisocyanates. Each isocyanate may be used either alone or in combination with one or more other isocyanates.

[Compound]

Name

butylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

tolidine isocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

isophorone diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

dodecane-1,12-diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

1,10-decamethylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

cyclohexylene-1,2-diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

1-chlorobenzene-2,4-diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

furfurylidene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

isocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

2,4,4-trimethyl hexamethylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

2,2,4-trimethyl hexamethylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

[Compound]

Name

dodecamethylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

1,3-cyclopentane diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

1,3-cyclohexane diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

1,3-cyclobutane diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

[Compound]

Name

1,4-cyclohexane diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

[Compound]

Name

4,4′-methylenebis(cyclohexyl isocyanates)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

4,4′-methylenebis(phenyl isocyanates)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 20

[Compound]

Name

1-methyl-2,4-cyclohexane diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 21

[Compound]

Name

trimethylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 22

[Compound]

Name

1-methyl-2,6-cyclohexane diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 23

[Compound]

Name

1,3-bis (isocyanato-methyl)cyclohexanes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 24

[Compound]

Name

1,6-diisocyanato-2,2,4,4-tetra-methylhexanes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 25

[Compound]

Name

1,6-diisocyanato-2,4,4-tetra-trimethylhexanes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 26

[Compound]

Name

trans-cyclohexane-1,4-diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 27

[Compound]

Name

3-isocyanato-methyl-3,5,5-trimethylcyclohexyl isocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 28

[Compound]

Name

1-isocyanato-3,3,5-trimethyl-5-isocyanatomethylcyclohexanes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 29

[Compound]

Name

cyclohexyl isocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 30

[Compound]

Name

dicyclohexylmethane 4,4′-diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 31

[Compound]

Name

1,4-bis(isocyanatomethyl)cyclohexanes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 32

[Compound]

Name

tetramethylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 33

[Compound]

Name

m-tetramethylxylylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 36

[Compound]

Name

p,p′-biphenyl diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 38

[Compound]

Name

3,3′-dimethyl-4,4′-biphenylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 39

[Compound]

Name

3,3′-dimethoxy-4,4′-biphenylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 40

[Compound]

Name

3,3′-diphenyl-4,4′-biphenylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 41

[Compound]

Name

4,4′-biphenylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 42

[Compound]

Name

3,3′-dichloro-4,4′-biphenylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 43

[Compound]

Name

pentamethylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 44

[Compound]

Name

1,5-naphthalene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 45

[Compound]

Name

4-chloro-1,3-phenylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 46

[Compound]

Name

1,5-tetrahydronaphthalene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 47

[Compound]

Name

meta-xylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 48

Name

1,3-xylene diisocyanate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 49

[Compound]

Name

2,6-toluene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 50

[Compound]

Name

2,4′-diphenylmethane diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 51

[Compound]

Name

2,4-chlorophenylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 52

[Compound]

Name

p,p′-perhydrodiphenylmethane-2,4′-diisocyanate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 53

[Compound]

Name

perhydrodiphenylmethane-4,4′-diisocyanate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 54

[Compound]

Name

hexamethylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 55

[Compound]

Name

hexahydrophenylene-1,3-diisocyanate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 56

[Compound]

Name

hexahydrophenylene-1,4-diisocyanate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 57

[Compound]

Name

4,4′-diphenylmethane diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 58

[Compound]

Name

2,4-tolylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 60

[Compound]

Name

2,6-tolylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 61

[Compound]

Name

2,2-diphenylpropane-4,4′-diisocyanate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 62

[Compound]

Name

4,4′-toluidine diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 63

[Compound]

Name

dianisidine diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 64

[Compound]

Name

4,4′-diphenyl ether diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 65

[Compound]

Name

ethylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 66

[Compound]

Name

1,3-xylylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 67

[Compound]

Name

1,4-naphthylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 68

[Compound]

Name

azobenzene-4,4′-diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 69

[Compound]

Name

diphenyl sulfone-4,4′-diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 70

[Compound]

Name

triphenylmethane 4,4′,4″-triisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 71

[Compound]

Name

isocyanatoethyl methacrylates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 72

[Compound]

Name

3-isopropenyl-α,α-dimethylbenzyl-isocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 73

[Compound]

Name

dichlorohexamethylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 74

[Compound]

Name

ω,ω′-diisocyanato-1,4-diethylbenzenes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 75

[Compound]

Name

polyphenylene polyisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 76

[Compound]

Name

diethylidene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 77

[Compound]

Name

polybutylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 78

[Compound]

Name

arylaliphatic diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 79

[Compound]

Name

perchlorinated aryl polyisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 80

[Compound]

Name

propylene diisocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 81

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(N=C=O)[CH:6]=[CH:5][CH:4]=[C:3]([N:7]=[C:8]=[O:9])[CH:2]=1.C1(CN=C=O)C=CC=C(CN=C=O)C=1.C1(N=C=O)C=CC(N=C=O)=CC=1.[N-]=C=O.[N-]=C=O.C1(C)C=CC=C(C)C=1.C1C(CC2C=CC(N=C=O)=CC=2)=CC=C(N=C=O)C=1>>[NH:7]([CH:8]=[O:9])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:1][CH:2]=1 |f:3.4.5|

|

Inputs

Step One

[Compound]

|

Name

|

butylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

tolidine isocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

isophorone diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

dodecane-1,12-diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

1,10-decamethylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

cyclohexylene-1,2-diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

1-chlorobenzene-2,4-diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

furfurylidene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

isocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

2,4,4-trimethyl hexamethylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

[Compound]

|

Name

|

2,2,4-trimethyl hexamethylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

[Compound]

|

Name

|

dodecamethylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

[Compound]

|

Name

|

1,3-cyclopentane diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

[Compound]

|

Name

|

1,3-cyclohexane diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

[Compound]

|

Name

|

1,3-cyclobutane diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 18

[Compound]

|

Name

|

1,4-cyclohexane diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

[Compound]

|

Name

|

4,4′-methylenebis(cyclohexyl isocyanates)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

[Compound]

|

Name

|

4,4′-methylenebis(phenyl isocyanates)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 21

[Compound]

|

Name

|

1-methyl-2,4-cyclohexane diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 22

[Compound]

|

Name

|

trimethylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 23

[Compound]

|

Name

|

1-methyl-2,6-cyclohexane diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 24

[Compound]

|

Name

|

1,3-bis (isocyanato-methyl)cyclohexanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 25

[Compound]

|

Name

|

1,6-diisocyanato-2,2,4,4-tetra-methylhexanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 26

[Compound]

|

Name

|

1,6-diisocyanato-2,4,4-tetra-trimethylhexanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 27

[Compound]

|

Name

|

trans-cyclohexane-1,4-diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 28

[Compound]

|

Name

|

3-isocyanato-methyl-3,5,5-trimethylcyclohexyl isocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 29

[Compound]

|

Name

|

1-isocyanato-3,3,5-trimethyl-5-isocyanatomethylcyclohexanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 30

[Compound]

|

Name

|

cyclohexyl isocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 31

[Compound]

|

Name

|

dicyclohexylmethane 4,4′-diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 32

[Compound]

|

Name

|

1,4-bis(isocyanatomethyl)cyclohexanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 33

[Compound]

|

Name

|

tetramethylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 34

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)N=C=O)N=C=O

|

Step 35

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)CN=C=O)CN=C=O

|

Step 36

[Compound]

|

Name

|

m-tetramethylxylylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 37

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)N=C=O)N=C=O

|

Step 38

[Compound]

|

Name

|

p,p′-biphenyl diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 39

[Compound]

|

Name

|

3,3′-dimethyl-4,4′-biphenylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 40

[Compound]

|

Name

|

3,3′-dimethoxy-4,4′-biphenylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 41

[Compound]

|

Name

|

3,3′-diphenyl-4,4′-biphenylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 42

[Compound]

|

Name

|

4,4′-biphenylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 43

[Compound]

|

Name

|

3,3′-dichloro-4,4′-biphenylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 44

[Compound]

|

Name

|

pentamethylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 45

[Compound]

|

Name

|

1,5-naphthalene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 46

[Compound]

|

Name

|

4-chloro-1,3-phenylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 47

[Compound]

|

Name

|

1,5-tetrahydronaphthalene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 48

[Compound]

|

Name

|

meta-xylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 49

|

Name

|

1,3-xylene diisocyanate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=C=O.[N-]=C=O.C1(=CC(=CC=C1)C)C

|

Step 50

[Compound]

|

Name

|

2,6-toluene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 51

[Compound]

|

Name

|

2,4′-diphenylmethane diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 52

[Compound]

|

Name

|

2,4-chlorophenylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 53

[Compound]

|

Name

|

p,p′-perhydrodiphenylmethane-2,4′-diisocyanate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 54

[Compound]

|

Name

|

perhydrodiphenylmethane-4,4′-diisocyanate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 55

[Compound]

|

Name

|

hexamethylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 56

[Compound]

|

Name

|

hexahydrophenylene-1,3-diisocyanate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 57

[Compound]

|

Name

|

hexahydrophenylene-1,4-diisocyanate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 58

[Compound]

|

Name

|

4,4′-diphenylmethane diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 59

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O

|

Step 60

[Compound]

|

Name

|

2,4-tolylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 61

[Compound]

|

Name

|

2,6-tolylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 62

[Compound]

|

Name

|

2,2-diphenylpropane-4,4′-diisocyanate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 63

[Compound]

|

Name

|

4,4′-toluidine diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 64

[Compound]

|

Name

|

dianisidine diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 65

[Compound]

|

Name

|

4,4′-diphenyl ether diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 66

[Compound]

|

Name

|

ethylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 67

[Compound]

|

Name

|

1,3-xylylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 68

[Compound]

|

Name

|

1,4-naphthylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 69

[Compound]

|

Name

|

azobenzene-4,4′-diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 70

[Compound]

|

Name

|

diphenyl sulfone-4,4′-diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 71

[Compound]

|

Name

|

triphenylmethane 4,4′,4″-triisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 72

[Compound]

|

Name

|

isocyanatoethyl methacrylates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 73

[Compound]

|

Name

|

3-isopropenyl-α,α-dimethylbenzyl-isocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 74

[Compound]

|

Name

|

dichlorohexamethylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 75

[Compound]

|

Name

|

ω,ω′-diisocyanato-1,4-diethylbenzenes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 76

[Compound]

|

Name

|

polyphenylene polyisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 77

[Compound]

|

Name

|

diethylidene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 78

[Compound]

|

Name

|

polybutylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 79

[Compound]

|

Name

|

arylaliphatic diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 80

[Compound]

|

Name

|

perchlorinated aryl polyisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 81

[Compound]

|

Name

|

propylene diisocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(C1=CC=CC=C1)C=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |